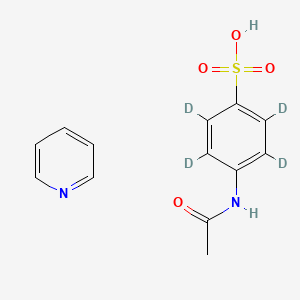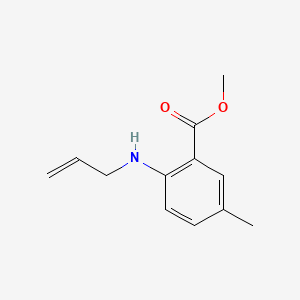
N-Benzyl Carvedilol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl Carvedilol-d5 is a deuterated derivative of N-Benzyl Carvedilol, which is structurally similar to Carvedilol. Carvedilol is a well-known cardiovascular drug used to treat conditions such as hypertension and heart failure. This compound is primarily used as a precursor in the synthesis of tritium-labeled Carvedilol enantiomers and its metabolites.
Mechanism of Action
- Target of Action :
- Role :
- β-AR Blockade : Carvedilol inhibits exercise-induced tachycardia by blocking β-ARs . This action helps regulate heart rate and reduces the workload on the heart.
- α1-AR Blockade : By blocking α1-ARs, carvedilol relaxes smooth muscle in blood vessels, leading to reduced peripheral vascular resistance and overall blood pressure reduction .
- Role :
Biochemical Analysis
Biochemical Properties
N-Benzyl Carvedilol-d5, like Carvedilol, is expected to interact with various enzymes and proteins. Carvedilol is known to interact with beta-adrenergic receptors, blocking their activity . The S(-) enantiomer of Carvedilol has a higher affinity for cardiac beta1 and beta2 receptors, while the R(+) enantiomer primarily blocks alpha1 receptors . As a derivative, this compound may exhibit similar interactions, but specific studies are needed to confirm this.
Cellular Effects
The cellular effects of this compound are not well-studied. Carvedilol is known to have significant effects on various types of cells, particularly cardiac cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. Carvedilol’s mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Carvedilol is known to block beta-adrenergic receptors, reducing the effects of adrenaline and noradrenaline on the heart, and thus reducing heart rate and blood pressure
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Studies on Carvedilol have shown that it can have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Studies on Carvedilol have shown that its effects can vary with different dosages
Metabolic Pathways
This compound is expected to be involved in similar metabolic pathways as Carvedilol. Carvedilol is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (and to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .
Subcellular Localization
The subcellular localization of this compound is not well-studied. Understanding the subcellular localization of a protein or compound can provide valuable insights into its activity or function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl Carvedilol-d5 involves the incorporation of deuterium atoms into the Carvedilol molecule. This is typically achieved through a catalytic tritium-halogen exchange reaction, where bromine atoms in the precursor molecule are replaced with tritium, yielding the desired tritium-labeled Carvedilol enantiomer or metabolite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired purity and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl Carvedilol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may yield deuterated analogs.
Scientific Research Applications
N-Benzyl Carvedilol-d5 is used extensively in scientific research, particularly in the fields of pharmacology and drug metabolism studies. Its deuterated nature makes it an ideal candidate for tracing and studying the metabolic pathways of Carvedilol and its enantiomers. Additionally, it is used in the synthesis of tritium-labeled compounds, which are crucial for various biochemical and pharmacokinetic studies.
Comparison with Similar Compounds
Similar Compounds
Carvedilol: The parent compound, used for treating cardiovascular conditions.
N-Benzyl Carvedilol: The non-deuterated version of N-Benzyl Carvedilol-d5.
Tritium-labeled Carvedilol: Used for detailed pharmacokinetic studies.
Uniqueness
This compound is unique due to its deuterated nature, which allows for more precise tracing in metabolic studies. This isotopic labeling provides a significant advantage in understanding the pharmacokinetics and metabolic pathways of Carvedilol and its derivatives.
Properties
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]amino]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-17,24,32,34H,18-22H2,1H3/i2D,3D,4D,10D,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZGDNBZNMTOCK-GKEZVZEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CCOC2=CC=CC=C2OC)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)


![N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide](/img/structure/B589941.png)


![Methylsulfate salt of 2-[ethyl-4-(6-methoxy-3-methylbenzothiazolium-2-ylazo)-3-methyl- phenyl]amino]](/img/new.no-structure.jpg)


![1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole](/img/structure/B589954.png)
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B589956.png)


